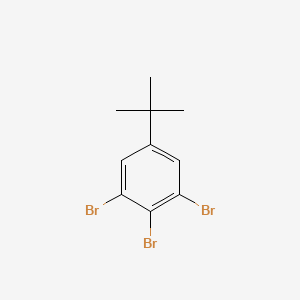

1,2,3-Tribromo-5-(tert-butyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3,5-Tri-tert-butylbenzene” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Synthesis Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Molecular Structure Analysis

The molecular weight of “1,3,5-Tri-tert-butylbenzene” is 246.4308 . The structure consists of a benzene ring substituted with a tert-butyl group .

Chemical Reactions Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Physical And Chemical Properties Analysis

“1,3,5-Tri-tert-butylbenzene” is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Aplicaciones Científicas De Investigación

1. Intermediate for Active Pharmaceutical Ingredient Manufacturing 1,2,3-Tribromo-5-(tert-butyl)benzene can be used as an intermediate for active pharmaceutical ingredient manufacturing . This means it can be used in the synthesis of various drugs.

Preparation of 1,3,5-Trimethoxytoluene

This compound can act as an intermediate for the preparation of 1,3,5-trimethoxytoluene . This is a chemical compound that can be used in various chemical reactions.

4. Internal Standard in Gas Chromatography-Mass Spectrometry 1,2,3-Tribromo-5-(tert-butyl)benzene can act as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

Preparation of Sandwich Complexes

1,2,3-Tribromo-5-(tert-butyl)benzene is used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions . These complexes have applications in various fields including catalysis, materials science, and medicine.

Research in Thermochemistry

The compound is also used in research related to thermochemistry . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.

Mecanismo De Acción

Mode of Action

A related compound, 1,3,5-tri-tert-butylbenzene, has been studied for its bromination reactions . The study found that both bromo-de-protonation and bromo-de-tert-butylation occur at different bromine concentrations, with high reaction orders in bromine . This suggests that 1,2,3-Tribromo-5-(tert-butyl)benzene might interact with its targets in a similar manner, possibly involving the formation of bromine clusters .

Safety and Hazards

Propiedades

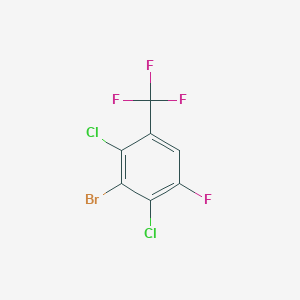

IUPAC Name |

1,2,3-tribromo-5-tert-butylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDLMOAMLFWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tribromo-5-(tert-butyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.